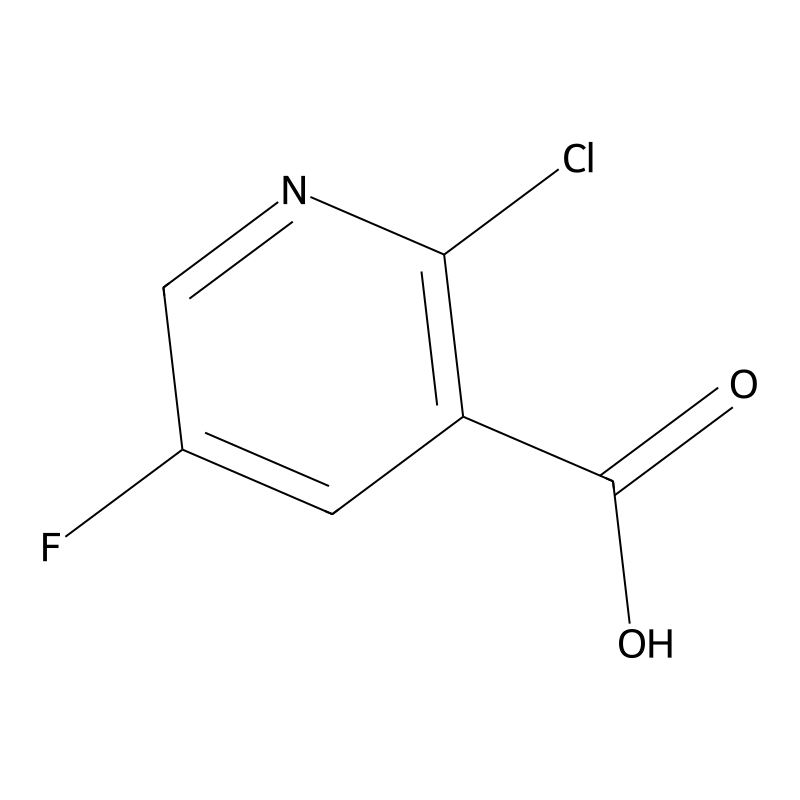

2-Chloro-5-fluoronicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure:

- The presence of a chlorine and fluorine atom on the pyridine ring suggests potential for exploring this molecule's interaction with biological targets. Fluorine substitution is a common tactic in medicinal chemistry to improve a molecule's drug-like properties.

- The nicotinic acid moiety is a known precursor to nicotinamide adenine dinucleotide (NAD+), a vital cellular molecule involved in numerous biological processes []. This could indicate potential for research into the molecule's impact on NAD+ metabolism or related pathways.

Investigating research applications:

- Scientific databases like PubChem and SciFinder might provide more specific details about published research involving 2-Chloro-5-fluoronicotinic acid. These resources can be searched using the compound's CAS registry number (38186-88-8).

- Patent databases can also be explored to identify potential industrial applications of the molecule.

2-Chloro-5-fluoronicotinic acid is a heterocyclic aromatic compound derived from nicotinic acid, characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fifth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 177.55 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that enhance biological activity.

Currently, there is no documented information regarding a specific mechanism of action for 2-Cl-5-F-NA in biological systems. However, its structural similarity to nicotinic acid suggests a potential for interaction with nicotinic receptors, which are involved in neurotransmission []. Further research is needed to explore this possibility.

- Esterification: The carboxylic acid group can react with alcohols to form esters. For instance, reacting with tert-butyl alcohol can yield tert-butyl 2-chloro-5-fluoronicotinate.

- Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohol derivatives, often using reducing agents like lithium aluminum hydride or catalytic hydrogenation methods .

- Halogenation and Nitration: Substituent groups can be further modified through halogenation or nitration reactions, allowing for the synthesis of more complex derivatives.

Research indicates that 2-chloro-5-fluoronicotinic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems. The fluorine atom enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target proteins .

Additionally, derivatives of this compound have shown promise in inhibiting certain enzymes related to cancer progression, making it a candidate for further pharmacological studies.

The synthesis of 2-chloro-5-fluoronicotinic acid can be achieved through several methods:

- Chlorination and Fluorination: Starting from nicotinic acid, chlorination at the 2-position and fluorination at the 5-position can be performed using reagents like thionyl chloride and fluorinating agents .

- Direct Catalytic Hydrogenation: This method involves reducing precursors such as 2-chloro-5-fluoropyridine under controlled conditions using catalysts like palladium on carbon .

- Nitration and Reduction: Another route includes nitrating 2-hydroxy-nicotinic acid followed by chlorination and reduction steps to yield 2-chloro-5-fluoronicotinic acid .

The unique properties of 2-chloro-5-fluoronicotinic acid make it suitable for various applications:

- Pharmaceutical Development: It serves as a building block in synthesizing novel drugs targeting neurological disorders and inflammatory diseases.

- Agricultural Chemicals: Its derivatives are explored for use as agrochemicals due to their herbicidal properties.

- Material Science: The compound is investigated for its potential in creating advanced materials with specific electronic or optical properties.

Studies have focused on the interactions of 2-chloro-5-fluoronicotinic acid with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. These studies often utilize techniques such as molecular docking simulations and enzyme inhibition assays to elucidate binding affinities and mechanisms of action. The presence of halogen substituents is believed to influence these interactions significantly, enhancing binding through halogen bonding effects .

Several compounds share structural similarities with 2-chloro-5-fluoronicotinic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nicotinic Acid | C₆H₇N₁O₂ | Lacks halogen substituents; basic structure |

| 2-Chloronicotinic Acid | C₆H₄ClN₁O₂ | Contains only chlorine; no fluorine |

| 3-Chloro-5-fluoronicoic Acid | C₆H₄ClFNO₂ | Chlorine at position three; different activity profile |

| 6-Fluoronicoic Acid | C₆H₄FN₁O₂ | Fluorine at position six; altered solubility |

The presence of both chlorine and fluorine in 2-chloro-5-fluoronicotinic acid distinguishes it from its analogs, enhancing its potential biological activity and making it a subject of interest in medicinal chemistry research.

The synthesis of 2-Chloro-5-fluoronicotinic acid represents a significant challenge in heterocyclic chemistry due to the precise positioning of halogen substituents on the pyridine ring. Multiple synthetic approaches have been developed to access this important building block, each offering distinct advantages in terms of yield, selectivity, and operational simplicity.

Precursor Selection and Starting Materials

The strategic selection of appropriate starting materials fundamentally determines the efficiency and practicality of synthetic routes to 2-Chloro-5-fluoronicotinic acid. Several key precursors have emerged as viable starting points for this synthesis.

2,6-Dichloro-5-fluoronicotinic acid serves as the most widely utilized precursor for accessing the target compound [1] [2] [3]. This starting material allows for selective reduction of one chlorine substituent while preserving the desired substitution pattern. The regioselectivity of this transformation stems from the electronic differences between the chlorine atoms at the 2- and 6-positions, with the 6-position chlorine being more susceptible to nucleophilic substitution due to reduced steric hindrance [4] [5].

Alternative starting materials include 2-Chloro-5-fluoropyridine-3-carbaldehyde, which undergoes oxime formation followed by dehydration to yield the corresponding nitrile, subsequently convertible to the carboxylic acid [6]. This route offers excellent yields of 89.5% for the nitrile formation step but requires additional functional group transformations [6].

Methyl 2-Chloro-5-fluoronicotinate represents another valuable precursor, accessible through direct esterification of the target acid or through independent synthetic routes [7]. The ester hydrolysis approach provides moderate yields of approximately 72% and benefits from the enhanced stability and handling properties of the methyl ester compared to the free acid [1] [8].

Starting from simpler pyridine derivatives, such as 2-Fluoro-5-methylpyridine, requires oxidative transformations to install the carboxylic acid functionality [9]. While this approach utilizes readily available starting materials, the oxidation conditions often require harsh reagents such as potassium permanganate, which may limit functional group tolerance [9].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies offer powerful tools for the selective reduction and functionalization of halogenated nicotinic acid derivatives. Three primary catalyst systems have demonstrated particular utility in accessing 2-Chloro-5-fluoronicotinic acid.

Lindlar Catalyst Systems

Lindlar catalyst, consisting of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, provides exceptional selectivity for partial hydrogenation reactions [10] [11] [12]. The catalyst composition typically contains 5% palladium by weight, with the lead serving to deactivate overly reactive palladium sites [11] [13].

The mechanism of Lindlar catalysis involves the adsorption of hydrogen gas onto the palladium surface, followed by syn addition to unsaturated substrates [12] [14]. The lead poisoning prevents over-reduction by selectively blocking the most active catalyst sites, while quinoline further modulates the catalyst activity through coordination to palladium centers [13] [14].

In the context of nicotinic acid derivative synthesis, Lindlar catalyst demonstrates particular utility for the selective reduction of nitro groups to amines without affecting halogen substituents. The mild reaction conditions, typically involving hydrogen gas at atmospheric pressure and room temperature, preserve sensitive functional groups while achieving high conversion rates [10] [12].

The calcium carbonate support provides optimal dispersion of palladium nanoparticles while maintaining chemical stability under reaction conditions [14]. This support material offers advantages over alternative supports such as alumina or silica due to its basic nature, which helps neutralize acidic byproducts formed during the reaction [14].

Raney Nickel Optimization

Raney nickel represents a highly active heterogeneous catalyst prepared from nickel-aluminum alloys through selective leaching of aluminum with sodium hydroxide [15] [16]. The resulting catalyst exhibits exceptional activity for hydrogenation reactions due to its high surface area and abundance of active nickel sites [16].

Recent developments in Raney nickel modification have focused on the incorporation of secondary metals to enhance selectivity and activity. Silver-modified Raney nickel demonstrates superior performance for nitro group reduction, achieving enhanced reaction rates while maintaining selectivity [15]. The hybrid catalyst showed only 5% decrease in efficiency after six successive reaction cycles, indicating excellent recyclability [15].

The optimization of Raney nickel involves careful control of activation conditions, including the leaching temperature, sodium hydroxide concentration, and washing procedures [16]. Nascent hydrogen generated in situ through electrochemical methods has been shown to enhance the reactivity of Raney nickel systems, providing more reactive hydrogen species compared to conventional molecular hydrogen [16].

Reaction conditions for Raney nickel typically involve hydrogen pressures of 1-10 atmospheres and temperatures ranging from 20-80°C [16]. The high catalytic activity allows for rapid reaction completion, often within 1-4 hours depending on substrate concentration and catalyst loading.

Palladium-Carbon Mediated Reactions

Palladium on activated carbon represents the most widely used heterogeneous catalyst for hydrogenation reactions in organic synthesis [17]. The catalyst offers exceptional versatility, capable of catalyzing hydrogenation, cross-coupling, and carbonylation reactions under mild conditions [17].

For nicotinic acid derivative synthesis, palladium-carbon catalysts demonstrate particular effectiveness in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions [17]. These transformations allow for the introduction of various substituents onto the pyridine ring through carbon-carbon bond formation.

Recent studies have shown that platinum on silica catalysts exhibit enhanced selectivity for the hydrogenation of nicotinamide derivatives compared to conventional palladium systems [18]. The Pt/SiO2 catalyst achieved production rates of 170 mmol per gram of platinum per hour for the reduction of N-benzyl nicotinamide, representing a 6.8-fold improvement over NAD+ hydrogenation rates [18].

The superior performance of platinum catalysts stems from weaker substrate adsorption compared to palladium, which reduces catalyst fouling and maintains activity over multiple reaction cycles [18]. Kinetic analysis revealed first-order dependence on hydrogen pressure for both substrates, but different reaction orders with respect to substrate concentration, indicating distinct adsorption behaviors [18].

Solvent Systems and Reaction Media Optimization

The selection of appropriate solvent systems critically influences reaction outcomes through effects on substrate solubility, reaction kinetics, and product selectivity. Comprehensive solvent optimization studies have identified several key factors governing solvent performance in nicotinic acid synthesis.

Dimethylformamide emerges as the preferred solvent for palladium-catalyzed transformations due to its high boiling point (153°C) and excellent solvating properties for both organic substrates and inorganic bases [2] [3] [19]. The polar aprotic nature of DMF facilitates the dissolution of ionic intermediates while maintaining catalyst stability under reaction conditions [20].

However, comparative studies have revealed that DMF can negatively impact product yields in certain transformations due to competing coordination to metal centers [20]. Alternative solvents such as dichloromethane and ethyl acetate, while providing lower substrate solubility, often deliver superior product yields by minimizing catalyst deactivation [20].

Methanol-water mixtures, particularly in 3:1 ratios, provide optimal conditions for hydrolysis reactions of ester precursors [1] [8]. The mixed solvent system combines the solvating power of methanol for organic substrates with the nucleophilicity of water for ester cleavage reactions [21]. Temperature control becomes critical in these systems to prevent substrate decomposition or competing side reactions.

Acetonitrile offers unique advantages for fluorination reactions due to its high dielectric constant and electrochemical stability [22]. The solvent's ability to stabilize charged intermediates makes it particularly suitable for reactions involving electrophilic fluorinating agents such as Selectfluor [22].

The selection of reaction media must also consider environmental and safety factors [21] [23]. Green chemistry principles favor the use of less toxic solvents such as ethanol and ethyl acetate over more hazardous alternatives like dichloromethane and DMF [24]. Process optimization increasingly focuses on solvent recycling and waste minimization strategies [21].

Temperature and Pressure Control Strategies

Temperature and pressure control represent fundamental parameters for optimizing synthetic transformations, directly influencing reaction rates, selectivity, and product distribution [25] [26] [27]. Systematic optimization of these parameters enables the development of efficient and scalable synthetic processes.

Low-temperature strategies, typically employing dry ice-acetone baths at -78°C, provide enhanced selectivity for reactions involving highly reactive intermediates [25]. Organolithium and Grignard reactions benefit significantly from reduced temperatures, which suppress side reactions and improve regioselectivity [25]. The reduced molecular motion at cryogenic temperatures allows for more controlled bond formation and prevents unwanted rearrangements.

Moderate temperature elevation to 50-80°C represents an optimal compromise between reaction rate and selectivity for many catalytic transformations [28] [29]. The van 't Hoff equation describes the temperature dependence of equilibrium constants, allowing for predictive optimization of reaction conditions [28]. For reactions with negative enthalpy changes, moderate temperature increases favor product formation while minimizing thermal decomposition.

High-pressure conditions, ranging from 5-100 atmospheres, dramatically enhance the solubility of gaseous reactants in liquid phases [26] [30]. Hydrogenation reactions particularly benefit from elevated pressure, which increases the concentration of dissolved hydrogen and accelerates reaction rates [26]. The volume of activation concept explains pressure effects on reaction kinetics, with reactions exhibiting negative activation volumes being accelerated under high pressure [27].

High-pressure equipment requirements include specialized reactors, safety systems, and monitoring equipment capable of withstanding extreme conditions [26] [31]. Batch reactors for high-pressure synthesis typically feature thick-walled construction and multiple safety interlocks to prevent over-pressurization [26].

Temperature and pressure optimization must consider equipment limitations and safety constraints [29] [31]. Process intensification strategies often involve the integration of multiple unit operations to achieve optimal conditions while maintaining operational safety [29]. Advanced control systems enable real-time monitoring and adjustment of reaction parameters to maintain optimal conditions throughout the reaction course [31].

Post-Synthesis Purification Techniques

The purification of 2-Chloro-5-fluoronicotinic acid requires careful selection of techniques matched to the specific impurity profile and physical properties of the target compound. Multiple complementary purification methods enable the achievement of high purity levels suitable for pharmaceutical and fine chemical applications.

Recrystallization represents the most effective purification technique for nicotinic acid derivatives due to their tendency to form well-defined crystal structures [32]. The rigid pyridine ring system and hydrogen bonding capability of the carboxylic acid group promote crystallization from appropriate solvent systems [32]. Typical recrystallization solvents include ethanol, water, and ethanol-water mixtures, which provide optimal solubility profiles for selective purification [33] [32].

The recrystallization process involves dissolution of the crude product in hot solvent followed by controlled cooling to promote crystal formation [32]. Slow cooling rates generally produce larger, more pure crystals compared to rapid cooling, which tends to trap impurities within the crystal lattice [32]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 99% [32].

Column chromatography provides exceptional resolution for complex mixtures containing structurally similar impurities [34] [35]. Silica gel represents the most commonly used stationary phase, with particle sizes ranging from 40-63 μm for optimal separation efficiency [34]. Mobile phase optimization involves systematic evaluation of solvent polarity and elution strength to achieve baseline separation of target compound from impurities [35].

High-performance liquid chromatography (HPLC) purification enables the achievement of extremely high purity levels exceeding 99.5% for analytical and pharmaceutical applications [36] [37]. Preparative HPLC systems utilize larger column dimensions and higher flow rates compared to analytical systems, allowing for gram-scale purifications [37]. Reversed-phase C18 columns with water-acetonitrile gradients provide optimal separation for halogenated nicotinic acid derivatives [36].

Distillation techniques, including vacuum distillation, offer effective purification for thermally stable compounds [33] [38]. The reduced pressure conditions of vacuum distillation lower boiling points, enabling the purification of heat-sensitive materials without thermal decomposition [38]. Fractional distillation provides enhanced separation efficiency through the use of packed columns or multiple theoretical plates [33].

Sublimation represents a specialized purification technique applicable to compounds exhibiting sufficient vapor pressure at temperatures below their melting points [33]. This technique proves particularly effective for removing non-volatile impurities from sublimable target compounds [33]. The direct solid-to-vapor phase transition eliminates the need for solvents, making sublimation an environmentally friendly purification option.

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

The Nuclear Magnetic Resonance spectroscopic analysis of 2-Chloro-5-fluoronicotinic acid provides comprehensive structural confirmation through multiple NMR techniques. Proton Nuclear Magnetic Resonance (¹H NMR) analysis reveals distinctive spectral patterns characteristic of the pyridine ring system with halogen substitution [1] [2].

In deuterated dimethyl sulfoxide (DMSO-d₆), the compound exhibits two distinct aromatic proton signals: δ 8.60 (doublet, J=2.8 Hz, 1H) and δ 8.18 (doublet of doublets, J=8.4 & 2.8 Hz, 1H) [1] [2]. When analyzed in deuterated chloroform (CDCl₃), the chemical shifts appear at δ 8.36 (doublet, J=2.8 Hz, 1H) and δ 7.88 (doublet of doublets, J=8.0 & 2.8 Hz, 1H) [1]. The coupling constants observed (J=2.8 Hz) are characteristic of meta-coupling in substituted pyridine rings, confirming the 2,5-disubstitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy demonstrates the significant influence of fluorine substitution on carbon chemical shifts through fluorine-carbon coupling interactions [3] [4]. The fluorine atom at the 5-position creates characteristic doublet patterns in the carbon spectrum due to ¹JCF, ²JCF, and ³JCF coupling constants. These coupling patterns are diagnostic for determining the precise substitution pattern and confirming structural assignments.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) provides definitive evidence for the fluorine environment within the molecule [5] [6] [7]. The fluorine nucleus exhibits coupling with adjacent carbon atoms and shows distinctive chemical shift patterns that are characteristic of fluorine attached to electron-deficient pyridine rings. The ¹⁹F NMR chemical shift is influenced by the electron-withdrawing effects of both the chlorine substituent and the carboxylic acid functional group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Chloro-5-fluoronicotinic acid reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural information [8] [9] [10]. Electron Impact Mass Spectrometry (EI-MS) typically shows a molecular ion peak at m/z 175, corresponding to the molecular weight of the compound [11].

The chlorine isotope effect creates a characteristic M+2 peak at m/z 177 with approximately 33% relative intensity compared to the molecular ion peak, which is diagnostic for monochlorinated compounds [10]. This isotope pattern arises from the natural abundance of ³⁷Cl (24.23%) relative to ³⁵Cl (75.77%).

Common fragmentation pathways include the loss of carbon dioxide (CO₂, -44 mass units), loss of hydrogen fluoride (HF, -20 mass units), and loss of chlorine radical (Cl- , -35 mass units) [8] [12] [13]. The stability of the pyridine ring system often results in fragment ions that retain the aromatic core structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight confirmation through the formation of protonated molecular ion [M+H]⁺ at m/z 176 [10]. This soft ionization technique minimizes fragmentation, making it particularly useful for molecular weight determination and structural confirmation.

Thermodynamic Properties

Melting Point Determination

The melting point of 2-Chloro-5-fluoronicotinic acid has been consistently reported across multiple sources with slight variations depending on purity and measurement conditions. The primary melting point range is 141-142°C [14] [2] [15] [16], with some sources reporting 143-144°C [17]. These variations likely reflect differences in sample purity, heating rate, and measurement methodology.

The relatively high melting point compared to unsubstituted nicotinic acid (236-239°C) reflects the electronic effects of halogen substitution. The electron-withdrawing nature of both chlorine and fluorine substituents affects the intermolecular interactions and crystal packing, resulting in the observed thermal properties.

Differential Scanning Calorimetry (DSC) analysis would provide more precise thermodynamic data, including the enthalpy of fusion (ΔHfus), but such measurements are not extensively reported in the available literature. The compound shows thermal decomposition concurrent with melting, which is typical for carboxylic acid derivatives with electron-withdrawing substituents.

Boiling Point Characteristics

The boiling point of 2-Chloro-5-fluoronicotinic acid is reported as 297.0 ± 35.0°C under standard atmospheric pressure (760 mmHg) [14] [2] [15]. This value represents a computational prediction based on structural parameters and thermodynamic correlations rather than direct experimental measurement.

The predicted boiling point reflects the molecular structure influence on volatility. The presence of the carboxylic acid functional group significantly increases the boiling point through hydrogen bonding interactions. The halogen substituents also contribute to the elevated boiling point through their effects on molecular polarizability and intermolecular van der Waals interactions.

The large uncertainty range (±35.0°C) indicates the limitations of predictive models for this specific molecular structure. Experimental determination would require careful consideration of thermal decomposition, as the compound may decompose before reaching its theoretical boiling point, particularly in the presence of moisture or reactive atmospheric components.

Vapor pressure measurements indicate a value of 349 mmHg at 25°C [2] [15], suggesting moderate volatility at ambient temperatures. This vapor pressure is consistent with the predicted boiling point and indicates that the compound exhibits some volatility under standard laboratory conditions.

Solubility Profiles in Organic and Aqueous Media

The solubility behavior of 2-Chloro-5-fluoronicotinic acid demonstrates the influence of both polar and nonpolar molecular regions on dissolution characteristics. The compound exhibits limited solubility in water due to the hydrophobic character imparted by the halogen substituents and the pyridine ring system [18] [19] .

Polar protic solvents such as methanol show good solubility due to hydrogen bonding interactions between the carboxylic acid functional group and the solvent molecules [19] [21]. The hydroxyl group in methanol can form hydrogen bonds with both the carbonyl oxygen and the hydroxyl hydrogen of the carboxylic acid, facilitating dissolution.

Polar aprotic solvents including dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) demonstrate excellent solubility characteristics [19] . These solvents effectively solvate the compound through dipole-dipole interactions and coordination with the electron-deficient pyridine nitrogen. The absence of protic hydrogen atoms in these solvents eliminates competing hydrogen bonding that might interfere with dissolution.

The solubility in moderately polar organic solvents such as ethyl acetate and acetone is intermediate, reflecting the balance between polar and nonpolar interactions [22]. The electron-withdrawing effects of the halogen substituents increase the dipole moment of the molecule, enhancing solubility in polar media relative to unsubstituted nicotinic acid derivatives.

Halogen effects on solubility are significant, with the chlorine and fluorine substituents contributing to both electronic and steric factors that influence solvation. The electronegativity of fluorine (4.0) and chlorine (3.0) creates local dipoles that can interact favorably with polar solvents while potentially hindering solvation in nonpolar media [18] [23].

Temperature dependence of solubility follows typical patterns for organic acids, with increased dissolution at elevated temperatures. The enthalpic contribution to the dissolution process becomes more favorable as thermal energy overcomes the lattice energy of the crystalline solid and facilitates molecular solvation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant